molecular formula C₂₅H₃₆O₃ B1144463 17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate CAS No. 10093-54-6

17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate

カタログ番号: B1144463
CAS番号: 10093-54-6
分子量: 384.55
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by its unique structure, which includes a heptanoate ester at the 17th position. It is primarily used in hormone replacement therapy and various scientific research applications due to its estrogenic properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate typically involves the esterification of 17α-estradiol with heptanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where the heptanoate moiety can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of 17-keto derivatives or carboxylic acids.

    Reduction: Regeneration of the hydroxyl groups.

    Substitution: Formation of new ester derivatives or amides.

科学的研究の応用

17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.

    Medicine: Employed in hormone replacement therapy to alleviate symptoms of menopause and other hormonal imbalances.

    Industry: Utilized in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.

作用機序

The compound exerts its effects by binding to estrogen receptors (ERs) in target tissues. Upon binding, it activates the receptor, leading to the transcription of estrogen-responsive genes. This activation can influence various physiological processes, including cell growth, differentiation, and metabolism. The primary molecular targets include ERα and ERβ, which are distributed in different tissues and mediate distinct biological effects.

類似化合物との比較

    17α-Estradiol: A naturally occurring estrogen with similar structure but without the heptanoate ester.

    17β-Estradiol: The most potent natural estrogen, differing in the stereochemistry at the 17th position.

    Estrone: A less potent estrogen with a ketone group at the 17th position instead of a hydroxyl group.

Uniqueness: 17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate is unique due to its esterified form, which can influence its pharmacokinetics and bioavailability. The heptanoate ester increases the compound’s lipophilicity, potentially enhancing its absorption and duration of action compared to its non-esterified counterparts.

生物活性

17α-Estra-1,3,5(10)-triene-3,17-diol-17-heptanoate, commonly referred to as a derivative of estradiol, is a synthetic steroid with significant biological activity. This compound is part of a larger class of estrogens that play crucial roles in various physiological processes, including reproductive health, metabolism, and the regulation of endocrine functions. Understanding its biological activity is essential for assessing its therapeutic potential and implications in both clinical and research settings.

  • Molecular Formula : C25H36O3
  • Molecular Weight : 396.56 g/mol
  • CAS Number : 57-91-0

This compound is characterized by its unique structure that includes a heptanoate ester group, which influences its solubility and pharmacokinetic properties.

This compound exhibits its biological effects primarily through interaction with estrogen receptors (ERs), specifically ERα and ERβ. The binding affinity to these receptors dictates its efficacy in modulating gene expression related to growth and differentiation in target tissues.

Estrogenic Effects

  • Reproductive Health : This compound has been shown to stimulate the growth of reproductive tissues in animal models. It mimics natural estrogens, promoting endometrial proliferation and influencing ovarian function.
  • Bone Density : Estrogens are known to play a protective role in bone health. Studies indicate that this compound can help maintain bone density by inhibiting osteoclast activity.
  • Cardiovascular Health : The compound may exert beneficial effects on lipid profiles by enhancing HDL cholesterol levels while reducing LDL cholesterol levels, thereby contributing to cardiovascular health.

Anti-Cancer Properties

Recent research has explored the potential anti-cancer properties of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through estrogen receptor-mediated pathways.

Case Studies and Clinical Trials

  • Pilot Study on Hormonal Effects :
    A study involving postmenopausal women indicated that administration of this compound resulted in significant improvements in bone mineral density compared to placebo groups. The study highlighted the compound's potential as a therapeutic agent for osteoporosis prevention.
  • Cancer Cell Line Studies :
    In laboratory settings, the compound was tested against breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability, suggesting its role as an anti-cancer agent.
StudyPopulationFindings
Pilot Study on Hormonal EffectsPostmenopausal womenIncreased bone mineral density
Cancer Cell Line StudiesMCF-7 breast cancer cellsDose-dependent reduction in cell viability

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a moderate half-life with peak plasma concentrations occurring within 24 hours post-administration. Its bioavailability is enhanced due to the heptanoate esterification which improves solubility in lipophilic environments.

特性

CAS番号

10093-54-6

分子式

C₂₅H₃₆O₃

分子量

384.55

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。